molecular formula C43H58N12O9 B10771886 (3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid

(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid

Cat. No.: B10771886
M. Wt: 887.0 g/mol
InChI Key: VINFYKMOVBYUSF-ZCWPROOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M372049 is a selective antagonist of the natriuretic peptide receptor-C (NPR-C). This compound has been extensively studied for its role in mediating the vasorelaxant activity of C-type natriuretic peptide (CNP) and endothelium-derived hyperpolarizing factor (EDHF). M372049 has shown potential in regulating vascular tone and maintaining vascular homeostasis .

Preparation Methods

The synthesis of M372049 involves several key steps, including base-mediated lactam formation and a solid-supported peptide synthetic sequence. The detailed protocol for its synthesis does not require specialized apparatus and builds upon a prior patent from Veale and colleagues . The compound is synthesized through a series of reactions that include the formation of peptide bonds and the incorporation of specific functional groups to achieve the desired structure.

Chemical Reactions Analysis

M372049 undergoes various chemical reactions, including competitive inhibition of CNP-induced relaxations. It is a competitive antagonist with a Ki value of 21 nM . The compound interacts with NPR-C, leading to the inhibition of vasorelaxant activity. Common reagents used in these reactions include nitric oxide donors and endothelium-dependent vasodilators .

Mechanism of Action

M372049 exerts its effects by selectively binding to NPR-C, thereby inhibiting the vasorelaxant activity of CNP. This interaction leads to the inhibition of EDHF-dependent relaxations in mesenteric arteries. The compound acts as a competitive antagonist, blocking the signaling pathways involved in vascular tone regulation .

Comparison with Similar Compounds

M372049 is unique in its selective inhibition of NPR-C. Similar compounds include other natriuretic peptide receptor antagonists and agonists, such as PL-3994 and compound 118 . These compounds also target NPR-C but differ in their binding affinities and specific interactions with the receptor.

Properties

Molecular Formula

C43H58N12O9

Molecular Weight

887.0 g/mol

IUPAC Name

(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C43H58N12O9/c1-5-23(3)35(37(44)59)54-38(60)29(12-9-18-47-43(45)46)52-39(61)31(21-34(57)58)53-41(63)36(24(4)6-2)55-19-17-30(42(55)64)51-33(56)20-25-13-15-26(16-14-25)49-40(62)32-22-48-27-10-7-8-11-28(27)50-32/h7-8,10-11,13-16,22-24,29-31,35-36H,5-6,9,12,17-21H2,1-4H3,(H2,44,59)(H,49,62)(H,51,56)(H,52,61)(H,53,63)(H,54,60)(H,57,58)(H4,45,46,47)/t23-,24-,29+,30+,31-,35-,36-/m0/s1

InChI Key

VINFYKMOVBYUSF-ZCWPROOASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)N1CC[C@H](C1=O)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)N1CCC(C1=O)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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